molecular formula C17H16FN3O3S2 B6563637 2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-N-(4-fluorophenyl)-N-methylthiophene-3-sulfonamide CAS No. 1170151-15-1

2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-N-(4-fluorophenyl)-N-methylthiophene-3-sulfonamide

Cat. No.: B6563637
CAS No.: 1170151-15-1
M. Wt: 393.5 g/mol
InChI Key: SANNKKKNLBQGAE-UHFFFAOYSA-N
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Description

2-(3,5-Dimethyl-1H-pyrazole-1-carbonyl)-N-(4-fluorophenyl)-N-methylthiophene-3-sulfonamide is a complex organic compound that features a pyrazole ring, a thiophene ring, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyrazole core. One common approach is to react 3,5-dimethylpyrazole with an appropriate carbonyl compound under controlled conditions to form the pyrazole-carbonyl intermediate

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. This might include the use of catalysts, specific solvents, and precise temperature control to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The thiophene ring can be oxidized to form sulfoxides or sulfones.

  • Reduction: : The pyrazole ring can be reduced to form a variety of derivatives.

  • Substitution: : The fluorophenyl group can undergo substitution reactions to introduce different functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide, m-CPBA (meta-chloroperoxybenzoic acid), and KMnO4 (potassium permanganate).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

  • Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed

  • Oxidation: : Sulfoxides and sulfones.

  • Reduction: : Reduced pyrazole derivatives.

  • Substitution: : Derivatives with different functional groups attached to the fluorophenyl ring.

Scientific Research Applications

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : Its biological activity can be explored for potential therapeutic uses.

  • Medicine: : It may serve as a lead compound for drug development.

  • Industry: : It can be used in the production of advanced materials and chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The molecular pathways involved would be specific to the biological system being studied.

Comparison with Similar Compounds

This compound is unique due to its specific combination of functional groups and rings. Similar compounds might include other pyrazole derivatives, thiophene derivatives, or sulfonamide derivatives. Each of these compounds would have different properties and applications based on their structure.

List of Similar Compounds

  • 3,5-Dimethylpyrazole

  • Thiophene derivatives

  • Sulfonamide derivatives

Properties

IUPAC Name

2-(3,5-dimethylpyrazole-1-carbonyl)-N-(4-fluorophenyl)-N-methylthiophene-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN3O3S2/c1-11-10-12(2)21(19-11)17(22)16-15(8-9-25-16)26(23,24)20(3)14-6-4-13(18)5-7-14/h4-10H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SANNKKKNLBQGAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(=O)C2=C(C=CS2)S(=O)(=O)N(C)C3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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